REACTION_CXSMILES
|
[CH2:1]([O:8]CC1C=CC=CC=1)[C:2]1C=CC=C[CH:3]=1.[O:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1>[Pd]>[O:16]1[CH2:21][CH2:20][O:19][CH:18]1[CH2:17][CH2:3][CH2:2][CH2:1][OH:8]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was purged with argon
|
Type
|
FILTRATION
|
Details
|
The solution was filtered (GF/A glass microfiber)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)CCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.46 mmol | |
AMOUNT: MASS | 1.24 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |